4-(Oxiran-2-ylmethyl)-3-phenyl-4,5-dihydro-1,2,4-oxadiazol-5-one

Description

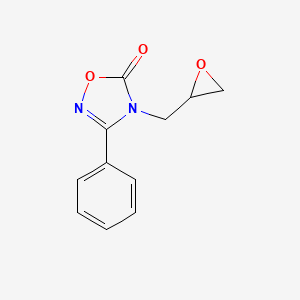

4-(Oxiran-2-ylmethyl)-3-phenyl-4,5-dihydro-1,2,4-oxadiazol-5-one is a heterocyclic compound featuring a 4,5-dihydro-1,2,4-oxadiazol-5-one core substituted with a phenyl group at position 3 and an oxiran-2-ylmethyl (epoxide-containing) group at position 2.

Key features of the compound include:

- Epoxide functionality: The oxiran-2-ylmethyl group introduces electrophilic reactivity, enabling ring-opening reactions for further derivatization .

- Planar conformation: Similar to isostructural analogs, the core heterocycle is likely planar, with substituents influencing overall molecular geometry .

- Acidic N-H group: The oxadiazolone ring exhibits acidity (pKa ~6.80 for similar derivatives), which can influence solubility and intermolecular interactions .

Structure

3D Structure

Properties

IUPAC Name |

4-(oxiran-2-ylmethyl)-3-phenyl-1,2,4-oxadiazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c14-11-13(6-9-7-15-9)10(12-16-11)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPIPAGUZVXXYBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CN2C(=NOC2=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Oxiran-2-ylmethyl)-3-phenyl-4,5-dihydro-1,2,4-oxadiazol-5-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of an epoxide-containing precursor with a hydrazine derivative under controlled conditions to form the oxadiazole ring .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable reactions similar to those used in laboratory settings, with optimizations for yield and purity.

Types of Reactions:

Oxidation: The oxirane ring can undergo oxidation reactions, leading to the formation of diols.

Reduction: Reduction of the oxadiazole ring can yield various reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols can react with the oxirane ring under mild conditions.

Major Products:

Oxidation: Diols

Reduction: Reduced oxadiazole derivatives

Substitution: Substituted oxirane derivatives

Scientific Research Applications

Anticancer Activity

One of the most significant areas of research surrounding 4-(Oxiran-2-ylmethyl)-3-phenyl-4,5-dihydro-1,2,4-oxadiazol-5-one is its potential as an anticancer agent. Various studies have demonstrated that derivatives of oxadiazoles exhibit cytotoxic effects against different cancer cell lines:

- Mechanism of Action : The compound induces apoptosis in cancer cells by damaging DNA and disrupting cellular processes. For instance, studies have shown that oxadiazole derivatives can inhibit cell proliferation in glioblastoma cell lines .

Antidiabetic Effects

Research has also indicated that compounds with oxadiazole structures possess anti-diabetic properties. In vivo studies using models like Drosophila melanogaster have shown that certain derivatives can significantly lower glucose levels, suggesting potential use in managing diabetes .

Antimicrobial Properties

The antimicrobial activity of oxadiazole derivatives has been widely documented. These compounds have shown effectiveness against a range of pathogens, including bacteria and fungi. The presence of the oxadiazole ring enhances their ability to disrupt microbial cell membranes and inhibit growth .

Anti-inflammatory and Analgesic Effects

Several studies have highlighted the anti-inflammatory and analgesic properties of oxadiazole derivatives. For example, compounds have been tested for their ability to reduce pain and inflammation comparable to established medications like Indomethacin .

Case Study: Synthesis and Activity Evaluation

A recent study synthesized several oxadiazole derivatives and evaluated their biological activities. Among them, compounds with specific substitutions on the oxadiazole ring exhibited enhanced anticancer activities against multiple cancer cell lines .

| Compound | Activity Type | Cell Line Tested | Percent Growth Inhibition |

|---|---|---|---|

| 6h | Anticancer | SNB-19 | 86.61% |

| 6h | Anticancer | OVCAR-8 | 85.26% |

| 6h | Anticancer | NCI-H40 | 75.99% |

Mechanism of Action

The mechanism of action of 4-(Oxiran-2-ylmethyl)-3-phenyl-4,5-dihydro-1,2,4-oxadiazol-5-one involves interactions with various molecular targets. The oxirane ring can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity can be harnessed in drug design to target specific enzymes or receptors .

Comparison with Similar Compounds

Key Observations :

- The oxiran-2-ylmethyl group in the target compound introduces unique reactivity compared to phenyl or nitrophenyl substituents, enabling covalent modifications (e.g., nucleophilic ring-opening).

Physicochemical and Spectroscopic Properties

Acidity (pKa)

The oxadiazolone N-H group’s acidity is critical for solubility and interaction with biological targets. Calculated pKa values using SPARC software suggest:

- Target compound : Estimated pKa ~6.80 (based on analogous 4,5-dihydro-1,2,4-oxadiazol-5-one derivatives) .

- rac-[(5R)-3-phenyl-... : Experimental pKa = 6.80, matching theoretical predictions .

Spectral Characterization

- IR Spectroscopy: The carbonyl stretch (C=O) of the oxadiazolone ring appears at ~1700–1750 cm⁻¹, consistent with derivatives like 2-[3-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl]-phenoxyacetic acid .

- ¹H NMR : The epoxide protons (oxiran-2-ylmethyl) would resonate at δ 3.5–4.5 ppm, split into multiplets due to coupling with adjacent protons. Phenyl substituents show aromatic signals at δ 7.2–7.8 ppm .

Computational Insights

DFT studies (B3LYP/6-311G+(d,p)) on analogous triazolone derivatives reveal:

- HOMO-LUMO gap : Electron-withdrawing groups (e.g., nitro) reduce the gap, enhancing charge transfer interactions .

Biological Activity

4-(Oxiran-2-ylmethyl)-3-phenyl-4,5-dihydro-1,2,4-oxadiazol-5-one is a compound belonging to the oxadiazole family, known for its significant biological activities. The oxadiazole ring structure is recognized for its diverse pharmacological properties, making it a promising scaffold in drug discovery and development. This article explores the biological activity of this specific compound, focusing on its anticancer properties, antimicrobial effects, and potential therapeutic applications.

- Common Name : this compound

- CAS Number : 56493-76-6

- Molecular Weight : 218.21 g/mol

Biological Activity Overview

The biological activities of 1,2,4-oxadiazole derivatives have been extensively studied. These compounds exhibit various pharmacological effects including:

- Anticancer Activity : Many studies have demonstrated that oxadiazole derivatives possess significant cytotoxic effects against various cancer cell lines.

- Antimicrobial Activity : Oxadiazoles have shown promising results against bacterial and fungal strains.

- Anti-inflammatory and Analgesic Effects : Some derivatives also exhibit anti-inflammatory properties.

Anticancer Activity

Recent research highlights the potential of this compound in cancer treatment. A study conducted on related oxadiazole compounds revealed their ability to inhibit tumor growth in vitro.

Case Study: Antitumor Efficacy

In a comparative study involving several oxadiazole derivatives:

- Compound Tested : 4-(Oxiran-2-ylmethyl)-3-phenyl derivatives showed IC50 values ranging from 2.76 µM to 9.27 µM against various cancer cell lines including HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma).

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 2.76 |

| Compound B | CaCo-2 | 9.27 |

| Compound C | MCF7 | 5.50 |

This data indicates that modifications to the oxadiazole scaffold can enhance antitumor activity.

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives are well-documented. Compounds similar to 4-(Oxiran-2-ylmethyl)-3-phenyl have shown effectiveness against various pathogens.

Study Findings

In vitro tests demonstrated that certain oxadiazoles exhibited:

- Bactericidal Effects : Effective against Gram-positive and Gram-negative bacteria.

- Fungicidal Properties : Active against common fungal strains.

The mechanism by which oxadiazoles exert their biological effects is multifaceted:

- Inhibition of Enzymatic Activity : Some derivatives inhibit key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Certain compounds trigger programmed cell death in tumor cells.

- Antimicrobial Mechanisms : Disruption of microbial cell membranes and inhibition of protein synthesis are common pathways.

Q & A

Q. What synthetic methodologies are effective for preparing 4-(Oxiran-2-ylmethyl)-3-phenyl-4,5-dihydro-1,2,4-oxadiazol-5-one?

The compound can be synthesized via N-alkylation of 4,5-dihydro-1,2,4-oxadiazol-5-one derivatives with epoxides (e.g., oxiran-2-ylmethyl groups) in the presence of a base . For example:

- Cyclization : Reacting semicarbazide derivatives under alkaline conditions to form the oxadiazolone core .

- Epoxide coupling : Using oxiran derivatives (e.g., epichlorohydrin) with triazole/oxadiazole precursors in polar aprotic solvents (e.g., DMF) at 60–80°C . Key characterization : Confirm via (δ 4.5–5.5 ppm for oxirane protons), IR (C=O stretch ~1750 cm), and elemental analysis .

Q. How is the structural configuration of this compound validated experimentally?

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement. The oxirane ring and oxadiazolone core exhibit bond lengths of ~1.44 Å (C-O) and ~1.23 Å (C=O) .

- Spectroscopy : shows distinct signals for oxadiazolone C=O (~160 ppm) and oxirane carbons (~45–55 ppm) .

Q. What are the key physicochemical properties (e.g., pKa, solubility) relevant to its reactivity?

- pKa determination : The oxadiazolone moiety has a pKa ~6.8 (experimental via potentiometric titration in isopropyl alcohol with tetrabutylammonium hydroxide) .

- Solubility : Low in water (<0.1 mg/mL) but soluble in DMSO or DMF due to aromatic and heterocyclic groups .

Advanced Research Questions

Q. How does the oxirane substituent influence the compound’s reactivity in nucleophilic or electrophilic reactions?

The oxirane (epoxide) group enables:

- Nucleophilic ring-opening : Reacts with amines/thiols in polar solvents (e.g., ethanol, 60°C) to form dihydroxy or amino alcohol derivatives. For example, reaction with aniline yields 2-(phenylamino)ethanol adducts .

- Michael addition : The α,β-unsaturated carbonyl system in the oxadiazolone core reacts with acrolein to form bicyclic derivatives .

Q. What computational methods are suitable for predicting tautomerism or electronic properties?

- SPARC or Jaguar software : Calculate tautomeric equilibria (e.g., keto-enol) and pKa. SPARC predicts the oxadiazolone’s keto form dominates (>95%) in aqueous solutions .

- DFT studies : Optimize geometry at B3LYP/6-31G* level to analyze HOMO-LUMO gaps (~5.2 eV) and charge distribution (negative charge on oxadiazolone oxygen) .

Q. How does ionization at physiological pH affect its biological interactions?

At pH 7.4, the oxadiazolone group is 78–80% ionized (pKa = 6.8), enhancing solubility and interaction with cationic residues in enzymes (e.g., kinases or proteases). Molecular docking (AutoDock Vina) shows binding affinity ΔG ~-8.2 kcal/mol for ATP-binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.